N-(2-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide (CAS Number: 1358765-27-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its structure, pharmacological properties, and biological activities based on various studies.
Chemical Structure and Properties
The compound has the molecular formula C26H29N5O3S and a molecular weight of 491.6 g/mol. The structure incorporates a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1358765-27-1 |
Molecular Formula | C26H29N5O3S |
Molecular Weight | 491.6 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those related to inflammation and cancer proliferation.
Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study Example:
In a study published in the Journal of Medicinal Chemistry, researchers screened a library of compounds for anticancer activity on multicellular spheroids. N-(2-ethoxyphenyl)-2-{...} showed potent inhibition of tumor growth compared to control groups, suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it demonstrated a reduction in inflammatory markers and cytokines. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation.
Research Findings:
A study highlighted in Biochemical Pharmacology indicated that treatment with N-(2-ethoxyphenyl)-2-{...} significantly reduced levels of TNF-alpha and IL-6 in serum samples from treated animals compared to untreated controls .
Pharmacokinetics
While detailed pharmacokinetic data is still limited, initial findings suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and excretion profiles.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-5-31-24-23(18(4)29-31)28-26(30(25(24)33)15-19-13-11-17(3)12-14-19)35-16-22(32)27-20-9-7-8-10-21(20)34-6-2/h7-14H,5-6,15-16H2,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRVSSFBBZCTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC=CC=C4OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.